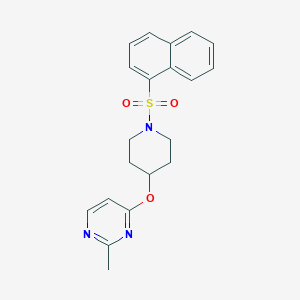

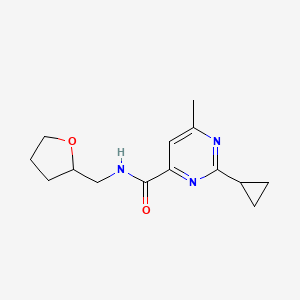

N-phenyl-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-phenyl nicotinamides represent a class of compounds that have been identified as potent inducers of apoptosis, particularly in cancer research. These compounds have been shown to be active in both growth inhibition assays and in inducing apoptosis in various cancer cell lines, including breast cancer and paclitaxel-resistant cells. The structure of N-phenyl nicotinamides typically includes a pyridine ring, which is a common motif in medicinal chemistry due to its bioactivity .

Synthesis Analysis

The synthesis of N-phenyl nicotinamides can involve various strategies. One approach is the Clauson–Kaas-type synthesis, which has been used to create pyrrolyl-phenol derivatives in the presence of nicotinamide. This method starts with aminophenol hydrochlorides and can be advantageous due to the non-toxic and inexpensive nature of nicotinamide . Another synthesis route involves the reaction of N-1-naphthyl-3-oxobutanamide with different reagents to yield various nicotinamide derivatives, demonstrating the versatility of the synthetic methods available for creating this class of compounds .

Molecular Structure Analysis

The molecular structure of N-phenyl nicotinamides has been studied using both experimental and theoretical methods. Vibrational spectroscopy and quantum chemical studies have been conducted to predict the stable molecular structure of these compounds. Conformational analysis has been used to understand the molecular geometry, and the vibrational frequencies have been assigned and compared to experimental data. The electronic transitions of the molecule have been predicted and validated, which is important for understanding the bioactivity and potential pharmaceutical applications of the molecule .

Chemical Reactions Analysis

N-phenyl nicotinamides have been found to inhibit microtubule polymerization in vitro, which is a mechanism that can lead to the arrest of cancer cells in the G2/M phase of the cell cycle and subsequent induction of apoptosis. This biological activity is significant as it provides a potential therapeutic mechanism for anticancer agents . The chemical reactivity and possible reactive sites of the molecule have been investigated using frontier molecular orbitals analysis and Fukui functions, which are essential for understanding how these compounds interact with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-phenyl nicotinamides are closely related to their molecular structure and have implications for their bioactivity and pharmaceutical potential. The mesomeric effects of the C=O functional group and the intra-molecular stabilization interactions have been analyzed to understand the bioactivity of these molecules. The molecular electrostatic potential surface has been mapped to confirm the reactive sites of the molecule, which is crucial for drug design and the development of new pharmaceuticals .

安全和危害

作用机制

Target of Action

The compound “6-(oxan-4-yloxy)-N-phenylpyridine-3-carboxamide”, also known as “N-phenyl-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide”, is an acetyl-CoA carboxylase inhibitor . Acetyl-CoA carboxylase (ACC) is a crucial enzyme in fatty acid metabolism, playing a significant role in the conversion of acetyl-CoA to malonyl-CoA, a critical step in fatty acid synthesis .

Mode of Action

As an ACC inhibitor, this compound binds to the enzyme and inhibits its activity . This inhibition prevents the conversion of acetyl-CoA to malonyl-CoA, thereby reducing fatty acid synthesis . The reduction in fatty acid synthesis can have various effects on cellular processes, particularly those related to lipid metabolism .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the fatty acid synthesis pathway . By inhibiting ACC, the compound reduces the production of malonyl-CoA, a key intermediate in fatty acid synthesis . This can lead to a decrease in the levels of certain lipids in the cell, potentially affecting various downstream processes such as lipid signaling and membrane synthesis .

Result of Action

The inhibition of ACC by this compound can lead to a decrease in fatty acid synthesis . This could potentially lead to changes in cellular lipid composition, affecting various cellular processes. For example, it could lead to a decrease in the production of certain lipid signaling molecules, potentially affecting cell signaling pathways . Additionally, it could affect the synthesis of lipid membranes, potentially influencing cell structure and function .

属性

IUPAC Name |

6-(oxan-4-yloxy)-N-phenylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c20-17(19-14-4-2-1-3-5-14)13-6-7-16(18-12-13)22-15-8-10-21-11-9-15/h1-7,12,15H,8-11H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNVIHUXDKDHEOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=NC=C(C=C2)C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-phenyl-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Methyl-4-{[4-(trifluoromethyl)piperidin-1-yl]methyl}pyrrolidin-2-one](/img/structure/B3000384.png)

![8-Acetyl-4-[(4-methoxyphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3000385.png)

![(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B3000391.png)

![Methyl 3-[(2-bromophenoxy)methyl]benzoate](/img/structure/B3000393.png)

![3-Cyclopropyl-6-(thiophen-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3000394.png)

![N-[(4-Methoxy-3-methylphenyl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B3000396.png)

![7-Phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3000399.png)

![3-(morpholine-4-carbonyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B3000400.png)